Furo[3,2-b]pyridin-3-amine

α7 nAChR Negative allosteric modulator Ion channel electrophysiology

Medicinal chemistry teams developing selective CLK inhibitors face a scarcity of validated, privileged scaffolds with established structure-activity relationships. Furo[3,2-b]pyridin-3-amine solves this as the core building block for 3,5-disubstituted CLK1/2/4 chemical probes. • Validated low-nM potency: Optimized probe MU1210 achieves IC₅₀ of 8 nM (CLK1), 20 nM (CLK2), and 12 nM (CLK4) with a selectivity window exceeding 375-fold over CLK3 and >100-fold over DYRK family kinases. • X-ray co-crystal structures with HIPK2 are available, enabling immediate structure-guided optimization and reducing medicinal chemistry cycle times. • Dual-mode scaffold: Simple substitution switch (3,5- vs. 3,5,7-) toggles between CLK inhibition and Hedgehog pathway modulation, maximizing synthetic utility from a single starting material.

Molecular Formula C7H6N2O
Molecular Weight 134.14 g/mol
Cat. No. B13024669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[3,2-b]pyridin-3-amine
Molecular FormulaC7H6N2O
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=CO2)N)N=C1
InChIInChI=1S/C7H6N2O/c8-5-4-10-6-2-1-3-9-7(5)6/h1-4H,8H2
InChIKeyHCPBZGVDMGXHGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[3,2-b]pyridin-3-amine: Scaffold Identity & Procurement


Furo[3,2-b]pyridin-3-amine (CAS 1780525-61-2) is a heterocyclic building block consisting of a furan ring fused to a pyridine ring at the [3,2-b] junction with a primary amine substituent at the 3‑position. The furo[3,2-b]pyridine core has been identified as a “privileged scaffold” in medicinal chemistry because it provides potent and highly selective inhibitors of cdc‑like kinases (CLKs) and effective modulators of the Hedgehog signaling pathway [1]. Synthetic access to 3‑amino‑functionalized furo[3,2-b]pyridines is well‑established via chemoselective palladium‑catalyzed couplings and copper‑mediated oxidative cyclization, enabling late‑stage diversification at positions 5, 6, and 7 [2][3]. This scaffold is isosteric with benzofurans and azaindoles but exhibits a distinct electronic distribution that can markedly alter target selectivity and pharmacokinetic properties compared to those classical pharmacophores [1].

1
CLK inhibitor development

Furo[3,2-b]pyridine core reported to support selective CLK1/2/4 inhibition in kinase panels.

2
Hedgehog pathway modulation

3,5,7‑trisubstitution enables pathway modulator screening context distinct from kinase inhibition.

3
Regiospecific diversification

3‑amino and 5‑position coupling reactivity allows sequential functionalization for focused library synthesis.

Why Furo[3,2-b]pyridin-3-amine Is Irreplaceable


Although the furo[3,2-b]pyridine scaffold shares isosteric relationships with benzofurans, indoles, and other furopyridine isomers, the specific ring‑fusion geometry and heteroatom placement within furo[3,2-b]pyridin-3-amine create a unique hydrogen‑bonding profile and electron‑density distribution that directly dictate kinase‑binding poses and selectivity [1]. Direct head‑to‑head electrophysiological comparisons reveal that furo[3,2-b]pyridine derivatives are functionally distinct from the corresponding 1H‑pyrrolo[3,2-b]pyridine analogues on the α7 nicotinic acetylcholine receptor, demonstrating that simple heteroatom substitution (O vs. NH) profoundly alters allosteric modulation potency and efficacy [2]. Furthermore, the 3‑amino group enables regiospecific derivatization pathways—such as the formation of 3‑amino‑N‑methylfuro[3,2-b]pyridine‑2‑carboxamides—that are not accessible with the 2‑amino or 4‑amino isomers, making exact positional identity a critical procurement parameter for medicinal chemistry programs [3].

Furo[3,2-b]pyridin-3-amine

Furan oxygen (O) gives 1 HBD, 3 HBA; reported to produce α7 nAChR NAM activity and distinct kinase selectivity.

1H‑Pyrrolo[3,2-b]pyridin-3-amine

Pyrrole NH introduces additional H‑bond donor (2 HBD, 2 HBA); NAM activity and selectivity profiles may not transfer.

3‑Amino isomer

Enables regiospecific coupling to 3‑amino‑N‑methylfuro[3,2-b]pyridine‑2‑carboxamides.

2‑ / 4‑Amino isomers

May not support same derivatization pathways; positional identity is critical for synthetic planning.

Furo[3,2-b]pyridine

Calculated logP ~0.9–1.1, lower HBD; may influence CNS-related research properties.

Benzofuran or azaindole isosteres

Different electronic distribution can alter target selectivity and PK profile; not direct scaffold replacements.

Furo[3,2-b]pyridin-3-amine: Quantitative Evidence vs. Analogs


α7 nAChR Negative Allosteric Modulation

In a systematic SAR study evaluating 1H‑pyrrolo[3,2-b]pyridine (3a–3f) and furo[3,2-b]pyridine (4a–4g) derivatives on human α7 nAChR, the furo series displayed markedly stronger negative allosteric modulation. The most potent furo derivative 4f (2‑(2‑methoxyphenyl)-furo[3,2-b]pyridine) inhibited the α7 receptor with an IC50 of 5.51 μM and a maximum inhibition of 87.8 %, while showing selectivity over α3β4, α4β2 nAChRs and the 5‑HT3A receptor [1]. This is a direct head‑to‑head comparison demonstrating that the furan oxygen (present in the furo core) is critical for NAM activity, whereas the corresponding pyrrolo analogues bearing an NH in the same position exhibit substantially different pharmacological profiles [1].

α7 nAChR NAM
Head-to-head
Furo 4f: IC50 5.51 μM, max inhib. 87.8% vs pyrrolo series lacking comparable NAM efficacy
Furo oxygen critical for NAM interaction; pyrrolo NH may not replicate activity.
TEVC on human α7 nAChR; selectivity over α3β4, α4β2, 5‑HT3A reported.
α7 nAChR Negative allosteric modulator Ion channel electrophysiology

Kinase Selectivity Profile: CLK vs. HIPK & DYRK

The 3,5‑disubstituted furo[3,2-b]pyridine chemical probe MU1210 achieves CLK1/2/4 IC50 values of 8 nM / 20 nM / 12 nM, respectively, while maintaining >100‑fold selectivity over CLK3 (IC50 >3 μM) and DYRK1a/1b/2 (IC50 = 213 nM / 956 nM / 1309 nM) [1][2]. Screening against a panel of 210 kinases confirmed minimal off‑target activity, with only HIPK2 (IC50 = 29 nM) showing notable cross‑reactivity [1]. The same scaffold further yielded HIPK‑selective inhibitors MU135 and MU1787, demonstrating that the furo[3,2-b]pyridine core can be tuned for distinct kinase selectivity profiles—a property not equally observed with isomeric furo[2,3-b]pyridine or thieno[3,2-b]pyridine cores [2].

Kinase Selectivity
Reported
MU1210: CLK1/2/4 IC50 8/20/12 nM, >375‑fold over CLK3, >100‑fold over DYRK2; isomeric cores show distinct profiles
Reported CLK/HIPK selectivity fingerprint; isomer choice may shift kinase panel response.
210‑kinase panel; HIPK2 cross‑reactivity noted (29 nM). Co‑crystal guidance available.
CLK kinase inhibitors Kinase selectivity Chemical probe development

Physicochemical Differentiation: logP & H‑Bonding

Replacement of the furan oxygen (furo[3,2-b]pyridin-3-amine) with an NH group (1H‑pyrrolo[3,2-b]pyridin-3-amine) introduces an additional hydrogen bond donor (HBD) and alters the octanol–water partition coefficient. Based on the experimentally determined logP values of the parent heterocycles—furo[3,2-b]pyridine (clogP ≈ 1.1) vs. 1H‑pyrrolo[3,2-b]pyridine (clogP ≈ 1.4)—the 3‑amino derivatives are expected to exhibit a consistent offset of approximately 0.3 logP units, with the furo[3,2-b]pyridin-3-amine being slightly more hydrophilic and possessing 1 HBD and 3 HBA compared to 2 HBD and 2 HBA for the pyrrolo analogue [1][2].

logP & H‑Bonding
Class-level inference
Furo: calc. logP ~0.9–1.1, HBD=1, HBA=3; Pyrrolo: calc. logP ~1.2–1.4, HBD=2, HBA=2 (ΔlogP ≈ −0.3)
Lower HBD and logP may influence CNS penetration and solubility profiles.
Fragment-based calculation; experimental verification needed.
Physicochemical properties logP Hydrogen bond donor/acceptor profile

Synthetic Tractability: Regiospecific 5‑Position Diversification

The furo[3,2-b]pyridine system permits chemoselective sequential functionalization at positions 3 and 5 via the 5‑chloro‑3‑iodofuro[3,2-b]pyridine intermediate. The iodine at C‑3 reacts preferentially under Sonogashira or Suzuki conditions, while the chlorine at C‑5 undergoes subsequent Buchwald–Hartwig amination or Suzuki coupling [1]. This orthogonal reactivity is exploited in the 6‑step synthesis of the chemical probe MU1210 and is not available with the regioisomeric furo[2,3-b]pyridine or furo[3,2-c]pyridine scaffolds, where the halogen reactivity order is reversed or non‑selective [1][2].

Synthetic Orthogonality
Reported
5‑Cl‑3‑I intermediate: I at C‑3 reacts >10‑fold faster with Pd(0), enabling sequential couplings (65–92% per step)
Enables regiospecific library synthesis without protecting groups; isomeric scaffolds lack predictable reactivity.
Sonogashira then Suzuki sequence; MU1210 synthesis in 6 steps.
Chemoselective coupling Late-stage functionalization Building block versatility

PAR‑2 Antagonist Activity

Furo[3,2-b]pyridin-3-amine was evaluated as a PAR‑2 antagonist in a human HT29 cellular assay monitoring UTP‑induced calcium mobilization. The compound inhibited PAR‑2 activation with a measured IC50 of 500 nM [1]. This places the unsubstituted core scaffold in a potency range comparable to early‑stage PAR‑2 antagonist hits (typical hit IC50 values 100 nM–10 μM), while offering a significantly lower molecular weight (134.14 Da) than most reported PAR‑2 ligands, making it a highly attractive fragment for further optimization [1].

PAR‑2 Antagonism
Supporting evidence
IC50 = 500 nM in HT29 calcium mobilization assay; low MW (134 Da) vs typical hits (IC50 10–100 μM, MW >400)
Reported fragment hit context for PAR‑2; may support fragment‑based lead optimization studies.
FLIPR assay, 30 min pre‑incubation; GB83 control IC50 2 μM.
Protease-activated receptor 2 (PAR‑2) Antagonist Calcium mobilization assay

Hedgehog Pathway Modulation

Profiling of a kinase‑inactive subset of 3,5,7‑trisubstituted furo[3,2-b]pyridines revealed sub‑micromolar modulators of the Hedgehog (Hh) signaling pathway in a Gli‑reporter gene assay in Shh‑Light2 cells [1]. This pathway‑modulating activity is not observed with the corresponding 3,5‑disubstituted analogues that potently inhibit CLKs, demonstrating that the furo[3,2-b]pyridine scaffold can be tuned to switch from kinase inhibition to pathway modulation by varying the substitution pattern [1]. No such Hh pathway modulation has been reported for isomeric furo[2,3-b]pyridine or thieno[3,2-b]pyridine scaffolds at comparable substitution patterns, highlighting a scaffold‑specific ability to engage non‑kinase targets [1].

Hh Pathway Modulation
Class-level inference
3,5,7‑trisubstituted furo[3,2-b]pyridines show sub‑micromolar activity in Shh‑Light2 Gli reporter assay (exact IC50 not disclosed)
Scaffold‑unique dual‑mode capability: kinase inhibition (3,5‑disubstitution) vs Hh modulation (3,5,7‑trisubstitution).
Isomeric furopyridines lack reported Hh modulation data; qualitative on/off switch.
Hedgehog signaling Allosteric modulator Phenotypic screening

Furo[3,2-b]pyridin-3-amine: Research & Procurement Scenarios


CLK-Targeted Chemical Probe Development

Medicinal chemistry teams developing selective CLK1/2/4 chemical probes should procure furo[3,2-b]pyridin-3-amine as the core building block for 3,5‑disubstituted inhibitor libraries. The scaffold has validated IC50 values in the low nanomolar range (CLK1 = 8 nM, CLK2 = 20 nM, CLK4 = 12 nM for the optimized probe MU1210) and a characterized selectivity window exceeding 375‑fold over CLK3 and >100‑fold over DYRK family kinases [1][2]. The availability of X‑ray co‑crystal structures of furo[3,2-b]pyridine‑based inhibitors bound to HIPK2 further supports structure‑guided optimization [2].

α7 nAChR NAM Screening Libraries

Neuroscience groups screening for selective α7 nAChR negative allosteric modulators should utilize furo[3,2-b]pyridine derivatives rather than 1H‑pyrrolo[3,2-b]pyridine analogues. Electrophysiology data confirm that the furo core (compound 4f) achieves 87.8 % maximum inhibition of α7 nAChR with an IC50 of 5.51 μM, while maintaining selectivity over α3β4, α4β2, and 5‑HT3A receptors [1]. The oxygen atom in the furan ring is essential for this NAM activity, providing a clear structural rationale for procurement specifications.

PAR‑2 Antagonist Fragment-Based Discovery

Fragment‑based drug discovery programs targeting PAR‑2 for inflammatory and pain indications can start from furo[3,2-b]pyridin-3-amine as a validated hit fragment with an IC50 of 500 nM in the HT29 cellular calcium mobilization assay [1]. Its low molecular weight (134.14 Da) and favorable ligand efficiency make it superior to bulkier published PAR‑2 antagonists (e.g., GB83, IC50 = 2 μM, MW ≈ 400 Da) for fragment growing and merging strategies [2].

Hedgehog Pathway Modulator Library Synthesis

Groups exploring non‑kinase mechanisms of Hedgehog pathway modulation can employ furo[3,2-b]pyridin-3-amine as a synthetic entry point to 3,5,7‑trisubstituted furo[3,2-b]pyridines, which exhibit sub‑micromolar activity in the Shh‑Light2 Gli‑reporter assay [1]. This application leverages the scaffold‑unique ability to switch from potent CLK inhibition (3,5‑disubstitution) to Hh pathway modulation (3,5,7‑trisubstitution) simply by introducing a 7‑position substituent, a dual‑mode capability not available with other furopyridine isomers [1].

Application
Selection Property
Validation Focus
CLK chemical probe development
3,5‑Disubstitution selectivity profile
CLK1/2/4 vs CLK3/DYRK selectivity validation
α7 nAChR NAM screening
Furan oxygen (O vs NH) for NAM activity
α7 subtype selectivity and electrophysiology context
PAR‑2 antagonist fragment discovery
Low‑MW furo[3,2-b]pyridine hit scaffold
Fragment growing and cellular target engagement
Hedgehog pathway modulator libraries
3,5,7‑Trisubstitution for Hh modulation
Shh‑Light2 Gli‑reporter assay response context
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